

Application Notes and Protocols: Tandem Radical Cyclization Using 1,1-Divinylcyclopropane

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Compound of Interest

Compound Name: Cyclopropane, 1,1-diethenyl-

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Introduction

Tandem radical cyclization reactions of 1,1-divinylcyclopropanes represent a powerful strategy for the rapid construction of complex polycyclic scaffolds from simple precursors. The high degree of strain inherent in the cyclopropane ring provides a thermodynamic driving force for ring-opening upon the introduction of a radical, initiating a cascade of cyclization events. This methodology has found significant application in the synthesis of natural products and other biologically relevant molecules, offering an efficient approach to the formation of multiple carbon-carbon bonds in a single synthetic operation.

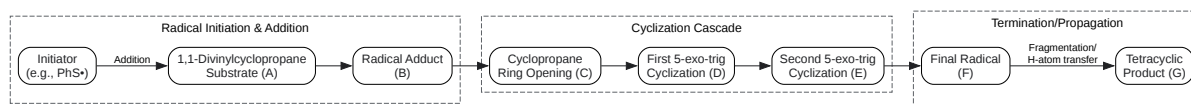
This document provides detailed application notes, experimental protocols, and mechanistic insights into the tandem radical cyclization of 1,1-divinylcyclopropane derivatives, with a focus on the formation of functionalized cyclopentane-containing polycycles.

Reaction Principle and Mechanism

The core principle of this transformation involves the generation of a radical species that adds to one of the vinyl groups of the 1,1-divinylcyclopropane moiety. This initial addition triggers the homolytic cleavage of the strained cyclopropane ring, leading to the formation of a stabilized dienyl radical intermediate. This intermediate is poised to undergo a series of intramolecular

cyclizations, typically in a 5-exo-trig fashion, to generate a cyclopentane ring. The tandem nature of the reaction allows for the formation of multiple rings in a single step, often with a high degree of stereocontrol.

A representative example is the tandem radical cyclization of N,N-diallyl-2-(1,1-divinylcyclopropyl)benzamide derivatives, which has been successfully employed in the synthesis of meloscine and its analogs.[1][2] The proposed mechanism for this transformation is depicted below.



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Caption: Proposed mechanism for the tandem radical cyclization.

Data Presentation

The following tables summarize the quantitative data for the tandem radical cyclization of various 1,1-divinylcyclopropane derivatives.

Table 1: Tandem Radical Cyclization of N,N-Diallyl Amide Derivatives

Entry	Substrate	Radical Initiator/Conditions	Product	Yield (%)	Diastereomeric Ratio	Reference
1	N-allyl-N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)acrylamide	Bu ₃ SnH, AIBN, Benzene, 80 °C	Tetracyclic lactam	38	N/A	[1][2]
2	N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)-N-(prop-2-en-1-yl)propionamide	PhS• (from (PhS) ₂), hv, Benzene, rt	Azabicyclooctane derivative	50	N/A	[2]

N/A: Not available

Experimental Protocols

Protocol 1: Tin-Mediated Tandem Radical Cyclization

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (±)-epi-meloscine.[1]

Materials:

- N-allyl-N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)acrylamide (1.0 equiv)
- Tributyltin hydride (Bu₃SnH) (1.2 equiv)
- Azobisisobutyronitrile (AIBN) (0.1 equiv)

- Anhydrous benzene (degassed)

Procedure:

- To a solution of N-allyl-N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)acrylamide in degassed anhydrous benzene (0.02 M), add AIBN.
- Heat the mixture to reflux (approximately 80 °C).
- Slowly add a solution of Bu₃SnH in degassed anhydrous benzene over a period of 4 hours using a syringe pump.
- After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetracyclic lactam.

Protocol 2: Photochemical Tandem Radical Cyclization

This protocol describes a tin-free method for initiating the tandem radical cyclization using a photochemical approach.^[2]

Materials:

- N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)-N-(prop-2-en-1-yl)propionamide (1.0 equiv)
- Diphenyl disulfide ((PhS)₂) (1.1 equiv)
- Anhydrous benzene (degassed)

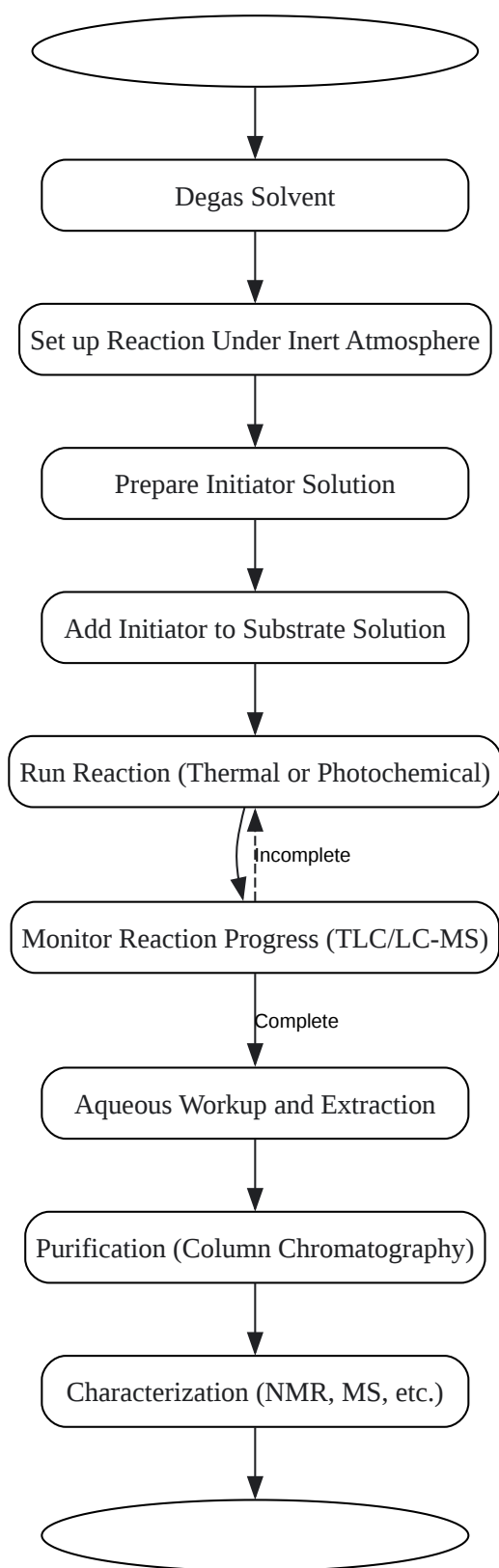
Procedure:

- Dissolve the N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)-N-(prop-2-en-1-yl)propionamide and diphenyl disulfide in degassed anhydrous benzene (0.01 M) in a quartz reaction vessel.

- Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the azabicyclooctane product.

Experimental Workflow

The general workflow for conducting a tandem radical cyclization experiment is outlined below.

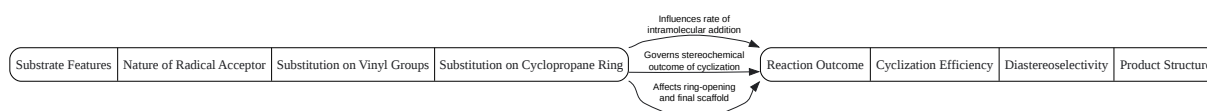


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Caption: General experimental workflow for the reaction.

Logical Relationships in Substrate Design

The design of the 1,1-divinylcyclopropane substrate is crucial for the success and outcome of the tandem radical cyclization. Key relationships between substrate features and reaction efficiency are highlighted below.



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Caption: Key relationships in substrate design.

Conclusion

The tandem radical cyclization of 1,1-divinylcyclopropanes is a versatile and efficient method for the synthesis of complex polycyclic molecules. The ability to form multiple C-C bonds in a single step with potential for high stereocontrol makes this a valuable tool for organic synthesis, particularly in the context of natural product synthesis and drug discovery. The choice of radical initiator and careful design of the cyclization precursor are critical for achieving high yields and selectivities. The protocols and data provided herein serve as a guide for researchers looking to apply this powerful methodology in their own synthetic endeavors.

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